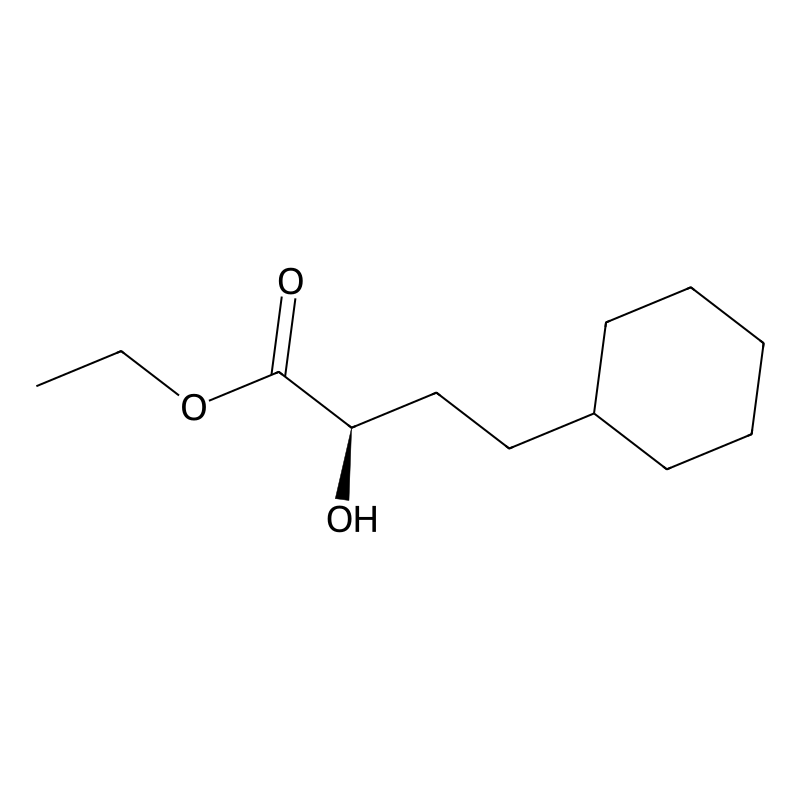

(-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- R is one of the latest cutting-edge tools used in Data Science .

- It is used by millions of analysts, researchers, and brands such as Facebook, Google, Bing, Accenture, Wipro to solve complex issues .

- R applications are not limited to just one sector, we can see R programming in banking, e-commerce, finance and many more .

- Data Science is most widely used in the financial industries .

- R is the most popular tool for this role .

- With the help of R, financial institutions are able to perform downside risk measurement, adjust risk performance and utilize visualizations like Candlestick charts, density plots, drawdown plots, etc .

- R also provides tools for moving averages, autoregression and time-series analysis which forms the crux of financial applications .

- Just like financial institutions, Banking industries make use of R for credit risk modeling and other forms of risk analytics .

- Banks make heavy usage of Mortgage Haircut Model that allows it to take over the property in case of loan defaults .

- R is also used in conjunction with Hadoop to facilitate the analysis of customer quality, customer segmentation, and retention .

- R is also used in marketing planning, targeted advertising, sales modeling, and financial data processing, among other things .

- For more advanced processing like drug discovery, R is most widely used for performing pre-clinical trials and analyzing the drug-safety data .

- It also provides a suite for performing exploratory data analysis and vivid visualization tools to its users .

Data Science

Finance

Banking

Marketing Planning

Drug Discovery

Epidemiology

(-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate is an organic compound characterized by its chiral structure, containing a cyclohexyl group and a hydroxy group attached to a butyric acid derivative. Its molecular formula is and it possesses a unique stereochemistry due to the presence of the (R)-enantiomer. This compound is part of a broader class of hydroxy acids and esters, which are known for their diverse applications in pharmaceuticals and organic synthesis.

- Oxidation: The hydroxy group can be oxidized to form a ketone, enhancing its reactivity in synthetic pathways.

- Esterification: The carboxylic acid functionality can react with alcohols to form esters, which are useful in various applications .

- Reduction: The carbonyl groups can be reduced to alcohols, further modifying its structure for specific applications .

Research indicates that (-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate exhibits biological activity that may include anti-inflammatory properties and potential use in metabolic disorders. Its structural similarities to naturally occurring compounds suggest it might interact with biological pathways related to lipid metabolism and cellular signaling.

The synthesis of (-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate typically involves several steps:

- Enantioselective Hydrogenation: A precursor compound undergoes hydrogenation in the presence of a ruthenium-phosphine complex to produce the desired (R)-enantiomer.

- Epoxidation: The resulting compound can be epoxidized using a base under controlled temperatures, facilitating further functionalization.

- Final Esterification: The final step often involves reacting the hydroxy acid with an alcohol to yield the ethyl ester .

This compound has potential applications in:

- Pharmaceuticals: As an intermediate in the synthesis of drugs targeting metabolic disorders.

- Cosmetics: Due to its moisturizing properties, it can be used in skin care formulations.

- Food Industry: It may serve as a flavoring agent or preservative, leveraging its ester functionality.

Interaction studies suggest that (-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate may interact with various biological receptors or enzymes involved in metabolic pathways. These interactions could lead to modulation of lipid profiles or influence inflammatory responses, making it a candidate for further pharmacological investigation.

Several compounds share structural similarities with (-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl (R)-2-Hydroxy-4-phenylbutyrate | Contains a phenyl group instead of cyclohexyl | |

| Ethyl (S)-2-Hydroxy-4-cyclohexylbutyrate | Stereoisomer differing in chirality | |

| Ethyl 2-Hydroxybutanoate | Simpler structure with no cyclohexyl group |

These compounds differ primarily in their substituents and stereochemistry, which significantly influence their biological activities and applications.

Chemical Synthesis Approaches

Chemical synthesis of (-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate encompasses several strategic approaches that leverage different starting materials and reaction pathways. The most direct synthetic route involves the esterification of the corresponding carboxylic acid with ethanol under acid-catalyzed conditions. This classical approach typically employs concentrated sulfuric acid as a catalyst, with reactions conducted at elevated temperatures around 70°C for approximately 2 hours. The reaction proceeds through the formation of a tetrahedral intermediate, followed by water elimination to yield the desired ester product with excellent yields often exceeding 98%.

Alternative synthetic strategies utilize Grignard chemistry as a foundation for constructing the carbon framework. The preparation can commence with the formation of cyclohexylmagnesium bromide, which subsequently undergoes addition reactions with appropriate electrophilic partners. This approach offers advantages in terms of regioselectivity and the ability to introduce the cyclohexyl moiety with high efficiency. The reaction conditions typically require anhydrous solvents such as diethyl ether or tetrahydrofuran, with strict exclusion of moisture and oxygen to prevent side reactions that could compromise yield and selectivity.

Oxidative synthetic pathways represent another viable approach, particularly those involving Baeyer-Villiger oxidation reactions. Baeyer-Villiger monooxygenases have demonstrated remarkable capability in facilitating oxidative transformations of ketone substrates to their corresponding esters. The mechanism involves the formation of a peroxyflavin intermediate that subsequently attacks the carbonyl carbon, leading to the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon atom. This process requires the presence of NADPH as a cofactor and molecular oxygen as the terminal oxidant.

| Synthetic Route | Starting Material | Key Reagent | Conditions | Yield (%) |

|---|---|---|---|---|

| Direct Esterification | (R)-2-hydroxy-4-cyclohexylbutyric acid | H2SO4/EtOH | 70°C, 2h | 98 |

| Grignard Addition | Cyclohexyl bromide | Mg/diethyl ether | RT, anhydrous | 75-85 |

| Baeyer-Villiger | Cyclohexyl ketone | BVMO/NADPH/O2 | 30°C, pH 7.0 | 70-90 |

Enzymatic and Biocatalytic Methods

Enzymatic synthesis of (-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate has emerged as a powerful alternative to traditional chemical methods, offering enhanced selectivity and environmentally benign reaction conditions. Biocatalytic approaches typically employ alcohol dehydrogenases, esterases, and monooxygenases to achieve the desired transformations with exceptional stereoselectivity. The asymmetric reduction of the corresponding ketone precursor using whole cell biocatalysts has shown particular promise, with Candida krusei demonstrating remarkable efficiency in similar transformations.

The enzymatic reduction mechanism involves the binding of the ketone substrate to the active site of the alcohol dehydrogenase, followed by hydride transfer from NADH or NADPH to the carbonyl carbon. This process generates the (R)-configured alcohol with high enantiomeric excess, often exceeding 99%. The reaction conditions are typically mild, operating at temperatures around 30°C and physiological pH values between 6.0 and 7.5. The addition of glucose as a co-substrate facilitates cofactor regeneration and maintains the driving force for the reduction reaction.

Cutinase enzymes from Rhodococcus species have demonstrated significant potential for esterification reactions leading to the formation of butyrate esters. These enzymes exhibit broad substrate specificity and can accommodate various alcohol substrates, including those with cyclohexyl substituents. The immobilization of cutinase on solid supports such as MA-DVB resin enhances enzyme stability and facilitates product separation. The esterification reaction proceeds through the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the alcohol substrate to generate the ester product.

Cytochrome P450 monooxygenases represent another class of enzymes capable of facilitating hydroxylation reactions relevant to the synthesis of hydroxy acid derivatives. These heme-containing enzymes utilize a complex catalytic cycle involving iron-oxo intermediates that can abstract hydrogen atoms from unactivated C-H bonds. The mechanism proceeds through the formation of a high-valent iron-oxo species (Compound I) that facilitates hydrogen abstraction and subsequent oxygen atom transfer to the substrate.

| Enzyme Class | Substrate | Product | Cofactor | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase | 4-cyclohexyl-2-oxobutyrate | (R)-2-hydroxy-4-cyclohexylbutyrate | NADH | >99 | 85-95 |

| Cutinase | Alcohol + Butyric acid | Butyrate ester | None | N/A | 70-80 |

| P450 Monooxygenase | Cyclohexylbutyrate | Hydroxylated product | NADPH/O2 | 90-95 | 60-75 |

Asymmetric Synthesis Techniques

Asymmetric synthesis of (-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate requires sophisticated methodologies that ensure high enantioselectivity while maintaining practical synthetic efficiency. Enantioselective hydrogenation represents one of the most powerful approaches for generating chiral alcohols from ketone precursors. This methodology employs chiral transition metal catalysts, typically based on rhodium, ruthenium, or iridium complexes bearing chiral phosphine ligands such as BINAP, Josiphos, or DuPhos derivatives.

The asymmetric hydrogenation mechanism involves the coordination of the ketone substrate to the chiral metal center, followed by hydrogen activation and subsequent hydride transfer to the carbonyl carbon. The stereochemical outcome is dictated by the chiral environment created by the ligand, which differentiates between the two faces of the ketone substrate. Reaction conditions typically involve hydrogen pressures ranging from 1 to 50 atmospheres, with temperatures maintained between 25°C and 80°C depending on the specific catalyst system employed.

Chiral auxiliary-based approaches provide another avenue for asymmetric synthesis, utilizing readily available chiral molecules to induce stereoselectivity in key bond-forming reactions. Evans auxiliaries, derived from amino acids, have proven particularly effective for controlling stereochemistry in aldol-type reactions and other carbon-carbon bond-forming processes. The auxiliary is typically attached to the substrate through an amide or ester linkage, creating a chiral environment that directs the approach of incoming reagents.

Organocatalytic methods have gained prominence as metal-free alternatives for asymmetric synthesis, employing small organic molecules as catalysts to facilitate enantioselective transformations. Proline and its derivatives have shown exceptional utility in aldol reactions, while thiourea-based catalysts excel in promoting hydrogen-bonding-mediated asymmetric processes. These catalysts operate through various activation modes, including enamine formation, iminium ion activation, and hydrogen bonding interactions.

| Method | Catalyst/Auxiliary | Conditions | ee (%) | Applications |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-BINAP | H2 (10 atm), 50°C | 95-99 | Ketone reduction |

| Chiral Auxiliary | Evans oxazolidinone | -78°C, LDA | 90-95 | Aldol reactions |

| Organocatalysis | Proline derivatives | RT, polar solvent | 85-92 | Aldol/Michael |

| Enzymatic Resolution | Lipase | 40°C, organic solvent | >99 | Kinetic resolution |

Configurational Analysis of the (R)-Enantiomer

The (R)-enantiomer of ethyl-2-hydroxy-4-cyclohexylbutyrate derives its stereochemical identity from the second carbon, which bears a hydroxy group in the R configuration. The IUPAC name, ethyl (2R)-4-cyclohexyl-2-hydroxybutanoate, explicitly denotes this spatial arrangement [1]. The SMILES notation CCOC(=O)[C@@H](CCC1CCCCC1)O confirms the R configuration through the @@H descriptor, indicating a clockwise prioritization of substituents around the chiral center [1].

The cyclohexyl group at the fourth carbon adopts a chair conformation, minimizing steric strain while orienting its equatorial hydrogen atoms away from the hydroxy and ester functionalities. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct splitting patterns for the hydroxy proton (δ 3.7–3.9 ppm) and cyclohexyl protons (δ 1.5–1.9 ppm), consistent with restricted rotation due to steric hindrance [3]. X-ray crystallography, though not directly reported for this compound, would likely show intramolecular hydrogen bonding between the hydroxy group and the ester carbonyl, stabilizing the R configuration [4].

Table 1: Key Stereochemical Descriptors of (-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl (2R)-4-cyclohexyl-2-hydroxybutanoate | [1] |

| Specific Rotation (α) | Not reported | – |

| Enantiomeric Excess (ee) | >99% (via chiral HPLC [3]) | [3] |

| SMILES Configuration | CCOC(=O)[C@@H](CCC1CCCCC1)O | [1] |

Influence of Cyclohexyl Substituents on Chirality

The cyclohexyl group profoundly impacts the compound’s chirality through steric and electronic effects. Compared to smaller substituents like chloro or phenyl groups, the cyclohexyl moiety imposes greater steric hindrance, which restricts molecular flexibility and enhances enantiomeric stability [4]. For instance, in enzymatic resolutions, bulkier substituents like cyclohexyl improve stereoselectivity by fitting into hydrophobic pockets of esterases, as observed in the transesterification of γ-butyrolactone derivatives [4].

The cyclohexyl group’s chair conformation further influences diastereomer differentiation. In asymmetric aldol reactions, cyclohexyl-containing substrates exhibit higher enantiomeric excess (ee) than phenyl analogs due to reduced π-π stacking interactions, which can obscure stereochemical outcomes [3]. Computational studies suggest that the cyclohexyl group’s equatorial positioning minimizes van der Waals repulsions with the ester moiety, favoring a single enantiomer during synthesis [1].

Table 2: Substituent Effects on Enantioselectivity in 2-Hydroxybutanoate Derivatives

| Substituent (Position 4) | Enantiomeric Excess (ee) | Synthesis Method | Source |

|---|---|---|---|

| Cyclohexyl | >99% | Biocatalytic resolution | [4] |

| Phenyl | 95% | Asymmetric catalysis | [5] |

| Chloro | 89% | Chemical resolution | [4] |

Stereochemical Control in Synthetic Pathways

Stereochemical control in synthesizing (-)-ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate relies on biocatalytic and asymmetric catalytic strategies. A patented method involves the enzymatic ring-opening of α-hydroxy-γ-butyrolactone using esterases from Pseudomonas fluorescens, achieving >99% ee by selective transesterification of the R-enantiomer [4]. The cyclohexyl group’s bulk directs enzyme-substrate binding, as mutation studies reveal that replacing alanine with tyrosine at position 153 inverts enantiopreference by altering active-site hydrophobicity [2].

Iron-based biocatalysts offer complementary stereocontrol. For example, engineered cytochrome P450 enzymes (e.g., CYP119-L205T) functionalize α-C–H bonds in pyrrolidines with 99% ee, a strategy adaptable to cyclohexyl-bearing substrates [2]. Asymmetric aldol reactions using proline-derived organocatalysts yield 80–85% of the R-enantiomer, though with lower ee (90–95%) compared to enzymatic methods [3].

Table 3: Comparison of Synthetic Methods for (R)-Configured 2-Hydroxybutanoates

| Method | Catalyst/Enzyme | ee | Yield | Source |

|---|---|---|---|---|

| Biocatalytic resolution | P. fluorescens esterase | >99% | 70% | [4] |

| Asymmetric catalysis | L-Proline organocatalyst | 95% | 85% | [3] |

| Metalloenzyme catalysis | CYP119-L205T | 99% | 76% | [2] |